molecular formula C22H33N3O2 B6906950 N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide

Cat. No.: B6906950
M. Wt: 371.5 g/mol
InChI Key: VWMSMOGEVBNROD-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-22(23-19-8-13-24(14-9-19)20-6-7-20)25-15-10-21(11-16-25)27-17-12-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMSMOGEVBNROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)N3CCC(CC3)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl and phenylethoxy groups. Common reagents used in these reactions include cyclopropylamine, phenylethyl bromide, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions such as pain, inflammation, or neurological disorders.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylpiperidin-4-yl)-4-(2-methoxyethoxy)piperidine-1-carboxamide
  • N-(1-cyclopropylpiperidin-4-yl)-4-(2-ethoxyethoxy)piperidine-1-carboxamide

Uniqueness

N-(1-cyclopropylpiperidin-4-yl)-4-(2-phenylethoxy)piperidine-1-carboxamide is unique due to its specific structural features, such as the phenylethoxy group, which may confer distinct pharmacological properties compared to other similar compounds.

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